An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole
An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Overview
This technical guide provides a detailed exploration of 6-Bromo-4-fluoro-1-methyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, safety information, a plausible synthetic pathway, and its emerging applications, with a particular focus on its role as an intermediate in the development of kinase inhibitors. The information is structured to provide both a foundational understanding for new researchers and in-depth insights for seasoned professionals in the field.
Scientific Integrity & Logic: An Expert's Perspective
As a Senior Application Scientist, the imperative is to present not just data, but a narrative that connects the molecular characteristics of 6-Bromo-4-fluoro-1-methyl-1H-indazole to its practical utility. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a bromine atom, a fluorine atom, and a methyl group—offers a unique combination of reactivity and physicochemical properties that are highly valuable in the design of targeted therapeutics.
The bromine at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the chemical space around the indazole core. The fluorine atom at the 4-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, all of which are critical parameters in drug design. The methyl group at the 1-position of the indazole ring prevents tautomerization and provides a fixed point of attachment, which can be crucial for maintaining a specific conformation required for biological activity.
This guide is structured to reflect the logical progression of a research and development workflow, from understanding the fundamental properties of a starting material to its strategic application in the synthesis of complex, biologically active molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of 6-Bromo-4-fluoro-1-methyl-1H-indazole.
| Property | Value | Source |
| CAS Number | 1358574-94-3 | |
| Molecular Formula | C₈H₆BrFN₂ | [1] |
| Molecular Weight | 229.05 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in a dry place at room temperature. |
Safety Information
Handling 6-Bromo-4-fluoro-1-methyl-1H-indazole requires adherence to standard laboratory safety protocols. The following Globally Harmonized System (GHS) hazard information has been reported:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
Synthesis and Reactivity
While a specific, detailed, and validated experimental protocol for the synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole is not widely published, a plausible synthetic route can be inferred from established methods for the preparation of substituted indazoles.[3][4] The general strategy involves the formation of the indazole ring system from a suitably substituted aniline precursor, followed by methylation.
A likely synthetic approach would start from a fluorinated and brominated aniline derivative. The key transformation is the diazotization of the aniline followed by an intramolecular cyclization. The methylation of the indazole nitrogen can be achieved as a final step.
The reactivity of the resulting 6-Bromo-4-fluoro-1-methyl-1H-indazole is largely dictated by the bromine atom at the 6-position. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, making it a valuable intermediate for building molecular complexity. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[5][6][7]
Applications in Medicinal Chemistry
The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[8] Substituted indazoles have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Role as a Kinase Inhibitor Intermediate:
A significant application of 6-Bromo-4-fluoro-1-methyl-1H-indazole is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structurally related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a known intermediate in the synthesis of Abemaciclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[2] This strongly suggests that 6-Bromo-4-fluoro-1-methyl-1H-indazole can be similarly employed in the synthesis of other kinase inhibitors.
The bromine atom allows for the strategic introduction of various functionalities that can interact with specific residues in the kinase active site, leading to potent and selective inhibition. For instance, the development of Polo-like kinase 4 (PLK4) inhibitors, a target in cancer therapy, has utilized 6-bromoindazole as a starting material for the synthesis of potent inhibitors.[9]
Spectroscopic Data
While specific, publicly available NMR and mass spectra for 6-Bromo-4-fluoro-1-methyl-1H-indazole are limited, commercial suppliers often provide this data upon request.[1] Based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons on the indazole ring, with splitting patterns influenced by the fluorine and bromine substituents, and a singlet corresponding to the N-methyl group.
-
¹³C NMR: Carbon signals for the aromatic and pyrazole rings, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₈H₆BrFN₂), with a characteristic isotopic pattern due to the presence of bromine.
Conclusion
6-Bromo-4-fluoro-1-methyl-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a strategic advantage for the synthesis of complex molecules, particularly kinase inhibitors. While some experimental data remains to be fully disclosed in the public domain, the available information on its properties, safety, and the reactivity of related compounds provides a solid foundation for its application in research and development. As the quest for novel and targeted therapeutics continues, the utility of such well-designed heterocyclic intermediates will undoubtedly continue to grow.
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